molecular formula C19H21NO2 B028204 (+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide CAS No. 104422-04-0

(+/-)-7,8-Dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Cat. No.: B028204
CAS No.: 104422-04-0
M. Wt: 295.4 g/mol
InChI Key: QBUVZVXIRYFENV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SKF-77434 interacts with the dopamine D1 receptor, acting as a partial agonist . This interaction involves the binding of SKF-77434 to the receptor, which can modulate the receptor’s activity .

Cellular Effects

The interaction of SKF-77434 with the dopamine D1 receptor can influence various cellular processes. It can impact cell signaling pathways related to dopamine, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

SKF-77434 exerts its effects at the molecular level through its interaction with the dopamine D1 receptor. It acts as a partial agonist, binding to the receptor and modulating its activity .

Chemical Reactions Analysis

Nemiralisib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nemiralisib has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Nemiralisib is unique in its high selectivity and potency for PI3Kδ inhibition. Similar compounds include:

    Idelalisib: Another PI3Kδ inhibitor used for treating certain types of blood cancers.

    Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ, used for treating hematologic malignancies.

    Copanlisib: A pan-PI3K inhibitor with activity against multiple isoforms of PI3K.

Compared to these compounds, nemiralisib’s inhalation route of administration and its specific focus on respiratory diseases highlight its uniqueness .

Properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUVZVXIRYFENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043817
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104422-04-0
Record name SKF 77434
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104422-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 77434
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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